![molecular formula C17H17N3O2 B2701881 benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate CAS No. 941893-22-7](/img/structure/B2701881.png)
benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate
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Overview
Description
Benzimidazole derivatives are a class of heterocyclic compounds that are present in a wide variety of synthetic and natural products . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds, such as N-(1H-1,3-benzodiazol-2-yl)benzamide, has been carried out using techniques like 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Molecular Structure Analysis
The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving “benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate” are not available, benzimidazole derivatives have been extensively investigated and are associated with diverse biological activities .Scientific Research Applications
- Benzyl carbamate derivatives, including the compound , have been studied for their antimicrobial potential. Researchers have synthesized and evaluated these compounds against bacteria (such as Staphylococcus epidermidis and Staphylococcus aureus) and fungi (Candida albicans) .
- Imidazole-containing compounds, which include benzyl carbamates, have been explored for their antihypertensive effects. These compounds were synthesized and evaluated in animal models, demonstrating potential in managing hypertension .
- Benzimidazole-based compounds have shown antioxidant and antitumor properties. Specifically, compound 14 (a derivative of benzyl carbamate) exhibited significant ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity and antitumor effects .
- The compound’s pharmacological blocking of AQ signal reception at the level of PqsR has implications in quorum sensing inhibition. This mechanism reduces transcription of the pqsA-lux genes, leading to decreased luminescence readout in certain bacterial systems .
- Researchers have synthesized silver (I) complexes of benzimidazole derivatives, including those related to benzyl carbamate. These complexes were screened for antimicrobial activity against bacteria and fungi, providing insights into their potential therapeutic applications .
- Computational studies involving molecular docking have explored the binding interactions of benzyl carbamate derivatives. For example, compound 24 demonstrated promising binding affinity by forming hydrogen bonds with specific amino acids in the binding pocket .
Antimicrobial Activity
Anti-Hypertensive Properties
Antioxidant and Antitumor Activity
PqsR Inhibition for Quorum Sensing
Metal Complexes and Antimicrobial Screening
Molecular Docking Studies
Future Directions
Mechanism of Action
Target of Action
Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be a highly soluble compound in water and other polar solvents , which may influence the bioavailability of Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities , suggesting that Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate may have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
properties
IUPAC Name |
benzyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(21)22-12-13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDTVDTJQGYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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